molecular formula C8H8N2O2 B2950652 N-(1-cyanoethyl)furan-3-carboxamide CAS No. 1249642-45-2

N-(1-cyanoethyl)furan-3-carboxamide

Cat. No. B2950652
CAS RN: 1249642-45-2
M. Wt: 164.164
InChI Key: ZVRGMUIXRGOMNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan carboxamide derivatives can be achieved from acyl chlorides and heterocyclic amine derivatives . A novel method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has also been reported .


Molecular Structure Analysis

Furan carboxamides have a simple and unique chemical structure, which makes them appealing for environmental photochemists as models to investigate the competition between singlet oxygen and triplet chromophoric dissolved organic matter . Two key functionalities can be identified in all commercially available furan carboxamides: an electron-rich furan moiety and an anilide ring .


Chemical Reactions Analysis

Furan carboxamides are photochemically produced reactive intermediates responsible for the photodegradation of several micropollutants in the sunlit surface waters . The mechanism of reactions involving both singlet oxygen and triplet chromophoric dissolved organic matter can be complicated by the deeply interconnected nature of these two reactive species .

Mechanism of Action

While the specific mechanism of action for “N-(1-cyanoethyl)furan-3-carboxamide” is not explicitly mentioned in the available literature, furan carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus .

Future Directions

Furan carboxamides, despite being considered obsolete, are still of interest due to their unique chemical structure and potential biological activity . They could serve as models for the development of new compounds with higher biological activity . Furthermore, indole derivatives, which are structurally similar to furan carboxamides, have been identified as having diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

N-(1-cyanoethyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-6(4-9)10-8(11)7-2-3-12-5-7/h2-3,5-6H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRGMUIXRGOMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanoethyl)furan-3-carboxamide

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